molecular formula C14H14ClN3O B1620685 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 649701-41-7

2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No. B1620685
CAS RN: 649701-41-7
M. Wt: 275.73 g/mol
InChI Key: LUHGBZCKARJBRO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.79 . It is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Herbicidal Uses

Chloroacetamides like alachlor and metazachlor are used as selective pre-emergent or early post-emergent herbicides. They help control annual grasses and a variety of broad-leaved weeds in crops such as cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).

Synthesis and Characterization for Coordination Complexes

Pyrazole-acetamide derivatives, such as the ones synthesized in the study, are used to create coordination complexes with metals like cobalt (Co) and copper (Cu). These complexes have been characterized by various methods, including infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry. They have shown significant antioxidant activity, suggesting potential biomedical applications (Chkirate et al., 2019).

Nonlinear Optical Properties

Pyrazole-acetamide-based organic crystals have been investigated for their linear and nonlinear optical behavior. Such studies are crucial in developing materials for photonic devices like optical switches, modulators, and optical energy applications (Castro et al., 2017).

Antimicrobial Activity

Some pyrazole-acetamide derivatives have been studied for their antimicrobial properties. For instance, coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide showed outstanding antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Chkirate et al., 2022).

Crystal Structure Analysis

Crystal structure analysis of N-substituted pyrazole-acetamide derivatives provides insights into their molecular interactions and potential applications in materials science. This includes understanding their hydrogen bonding patterns and other molecular interactions (Nayak et al., 2014).

Biological Evaluation for Therapeutic Applications

Several pyrazole-acetamide derivatives have been synthesized and evaluated for their biological activities, including their potential as analgesic and anti-inflammatory agents. Such studies contribute to the development of new therapeutic agents (Nayak et al., 2014).

properties

IUPAC Name

2-chloro-N-(5-cyclopropyl-2-phenylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-9-14(19)16-13-8-12(10-6-7-10)17-18(13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHGBZCKARJBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380885
Record name 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

649701-41-7
Record name 2-chloro-N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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